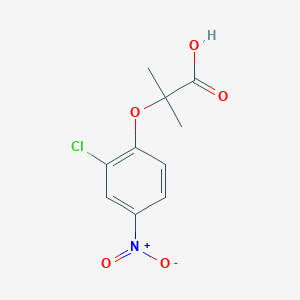

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClNO5 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a methylpropanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid typically involves the reaction of 2-chloro-4-nitrophenol with 2-methylpropanoic acid under specific conditions. One common method includes the use of chloroformic acid ethyl ester and triethylamine in tetrahydrofuran at -5°C, followed by the addition of 5-(aminomethyl)-2-methylpyrimidin-4-amine in tetrahydrofuran and N,N-dimethylformamide at -5 to 20°C for 12 hours .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step reactions with careful control of temperature and pH to ensure high yield and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

Oxidation: Formation of 2-(2-amino-4-nitrophenoxy)-2-methylpropanoic acid.

Reduction: Formation of 2-(2-chloro-4-aminophenoxy)-2-methylpropanoic acid.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.

Comparaison Avec Des Composés Similaires

- 2-(2-Chloro-4-nitrophenoxy)acetic acid

- 2-(2-Chloro-4-nitrophenoxy)propanoic acid

- 2-(2-Chloro-4-nitrophenoxy)butanoic acid

Comparison: 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is unique due to the presence of the methyl group on the propanoic acid moiety, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.

Activité Biologique

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H12ClN O4

- Molecular Weight : 253.67 g/mol

This structure includes a chloro group and a nitrophenoxy moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. This inhibition can lead to altered lipid profiles in treated organisms.

- Cell Cycle Modulation : Studies indicate that this compound can affect cell cycle progression, particularly inducing G2/M phase arrest in cancer cells, which is crucial for its potential as an anti-cancer agent.

Biological Activity Overview

Research has demonstrated several key biological activities of this compound:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL .

- Antitumor Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting cell death .

- Metabolic Effects : The compound has been linked to improvements in metabolic parameters in animal models, such as reductions in triglycerides and cholesterol levels, suggesting potential applications in treating metabolic disorders.

Table 1: Biological Activities of this compound

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Antibacterial | MIC = 512 µg/mL against K. pneumoniae | |

| Antitumor | Induces G2/M phase arrest | |

| Lipid Metabolism | Reduces triglycerides and cholesterol |

Table 2: Case Studies on Biological Effects

| Study | Findings | Year |

|---|---|---|

| Antibacterial Study | Significant reduction in bacterial counts after treatment | 2020 |

| Cancer Cell Study | Induction of apoptosis in specific cancer lines | 2021 |

| Metabolic Study | Improvement in lipid profiles in diabetic models | 2023 |

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound revealed that it effectively reduced viable bacterial counts over time. After 10 hours of exposure at twice the MIC, a complete reduction in colony-forming units was observed, confirming its bactericidal activity .

Case Study: Antitumor Activity

In another investigation focusing on cancer cells, treatment with the compound resulted in significant apoptosis rates. Flow cytometry analysis indicated a marked increase in cells arrested at the G2/M phase, suggesting that the compound disrupts normal cell cycle progression .

Propriétés

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDJFKWZIPCOEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.